2-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)4-2-1-3-5(6)11/h5,12H,1-4,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSACQWMYUUSMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334149-27-7 | |
| Record name | 2-amino-1-(trifluoromethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 1 Trifluoromethyl Cyclohexan 1 Ol and Analogues
Stereoselective Synthesis Approaches
Achieving control over the stereochemistry of 2-Amino-1-(trifluoromethyl)cyclohexan-1-ol is critical, as different isomers can exhibit varied biological activities and physical properties. Stereoselective synthesis aims to produce specific stereoisomers, either diastereomers or enantiomers, in high purity.
Diastereoselective synthesis focuses on controlling the relative configuration of stereocenters. For cyclic systems like this compound, this determines the cis/trans relationship between substituents on the ring.
A key strategy involves the nucleophilic addition of a trifluoromethyl group to a pre-existing aminocyclohexanone precursor. Research has demonstrated the synthesis of isomers of dibenzylamino-1-trifluoromethylcyclohexan-1-ol from the corresponding 3- and 4-dibenzylaminocyclohexanones. researchgate.net The reaction of 3-dibenzylaminocyclohexanone with Ruppert's reagent ((trifluoromethyl)trimethylsilane or TMSCF₃) and a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) yields a 1:1 mixture of the cis and trans diastereomeric products. researchgate.net These isomers can then be separated by column chromatography. researchgate.net The stereochemical outcome of such additions is influenced by the conformation of the cyclohexane (B81311) ring and the steric hindrance presented by the existing substituents. researchgate.net
In acyclic analogues, the diastereoselectivity of trifluoromethylation can be highly controlled. For instance, the nucleophilic addition of TMSCF₃ to α-amino aldehydes often proceeds with high diastereoselectivity, favoring the formation of the anti-isomer. nih.gov To access the corresponding syn-isomer, a two-step oxidation-reduction sequence can be employed. The anti-amino alcohol is first oxidized under Swern conditions to the corresponding α-amino ketone, which is then diastereoselectively reduced to furnish the syn-amino alcohol. nih.gov These principles of substrate control and subsequent stereochemical manipulation are fundamental to preparing specific diastereomers.
| Precursor | Reagent | Conditions | Product Ratio (cis:trans) | Reference |
| 3-Dibenzylaminocyclohexanone | TMSCF₃, TBAF | THF | 1:1 | researchgate.net |
| 4-Dibenzylaminocyclohexanone | TMSCF₃, TBAF | THF | Not specified | researchgate.net |
Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. This is often achieved using chiral catalysts, auxiliaries, or reagents that create a chiral environment, influencing the stereochemical course of the reaction.
One powerful method for accessing chiral 1,2-amino alcohols is the asymmetric hydrogenation of α-amino ketones. researchgate.net This reaction, often catalyzed by highly efficient chiral iridium or rhodium complexes, can produce chiral amino alcohols with excellent enantioselectivities (up to 99.9% ee). researchgate.net For the synthesis of this compound, this would involve the preparation of a chiral 2-aminocyclohexanone (B1594113) precursor followed by a nucleophilic trifluoromethylation step, or the asymmetric reduction of a 2-amino-1-(trifluoromethyl)cyclohexan-1-one intermediate.
Another approach involves the catalytic addition of nucleophiles to trifluoromethyl-substituted imines. nih.gov Chiral phosphoric acids, for example, have been used to promote Pictet-Spengler-type reactions with trifluoromethyl ketones to generate products with high levels of enantioselectivity. nih.gov Furthermore, biocatalytic methods are emerging as a robust platform for enantioselective synthesis. Engineered enzymes, such as variants of cytochrome c552, can catalyze asymmetric N–H carbene insertion reactions to produce enantioenriched α-trifluoromethyl amines. nih.gov These intermediates can subsequently be reduced to yield the desired β-trifluoromethyl-β-amino alcohols with good preservation of enantiopurity. nih.gov
| Method | Catalyst/Enzyme | Key Transformation | Stereoselectivity | Reference |
| Asymmetric Hydrogenation | Chiral Spiro Iridium Catalyst | Reduction of α-amino ketone | Up to 99.9% ee | researchgate.net |
| Biocatalytic N-H Insertion | Engineered Cytochrome c552 | Carbene insertion into N-H bond | Up to 99.5:0.5 er | nih.gov |
| Asymmetric Nucleophilic Addition | Chiral Phosphoric Acid | Pictet-Spengler reaction | High enantioselectivity | nih.gov |
Trifluoromethylation Strategies in Cyclohexanol (B46403) Synthesis
The introduction of the trifluoromethyl (CF₃) group is the defining step in the synthesis of this compound. This is typically accomplished either by direct trifluoromethylation of a carbonyl precursor or by constructing the ring using a CF₃-containing building block.
The most direct and widely used method for synthesizing α-trifluoromethyl alcohols is the nucleophilic addition of a trifluoromethyl anion equivalent to a carbonyl group. nih.gov The Ruppert-Prakash reagent (TMSCF₃) is the most common source for this transformation, typically activated by a catalytic amount of a fluoride source (e.g., TBAF, CsF). nih.govmdpi.com
This method has been successfully applied to aminocyclohexanone derivatives. For example, treating N,N-dibenzyl-protected 3-aminocyclohexanone (B126829) with TMSCF₃ and TBAF in tetrahydrofuran (B95107) (THF) provides the corresponding 1-trifluoromethylcyclohexanol derivative. researchgate.net The reaction is highly chemoselective, with the trifluoromethyl group adding exclusively to the carbonyl carbon. mdpi.comnih.gov This strategy has also been extended to more complex cyclic ketones derived from monoterpenes, such as (+)-nopinone and (-)-verbanone, demonstrating its broad applicability in forming trifluoromethylated alcohols from cyclic ketone precursors. mdpi.comnih.gov
| Substrate | CF₃ Source | Activator/Conditions | Yield | Reference |
| 3-Dibenzylaminocyclohexanone | TMSCF₃ | TBAF, THF | Not specified | researchgate.net |
| β-Keto-benzyl-O-oximes (from monoterpenes) | TMSCF₃ | CsF, THF | 81–95% | mdpi.comnih.gov |
| Methyl Esters | HCF₃ (Fluoroform) | KHMDS, Triglyme | Up to 92% | beilstein-journals.org |
An alternative to direct trifluoromethylation is a constructive approach where the cyclohexane ring is assembled from smaller, pre-trifluoromethylated building blocks. This method is particularly useful for accessing highly functionalized derivatives.
Key trifluoromethylated building blocks include 5-(trifluoromethyl)cyclohexane-1,3-dione (B3027205) and its derivative, 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one. researchgate.net These compounds are versatile intermediates, synthesized from trifluoromethylated keto-esters through condensation reactions. researchgate.net They provide a scaffold where the trifluoromethyl group is already incorporated, allowing for subsequent chemical modifications to build the desired amino alcohol functionality. This approach offers a different retrosynthetic pathway that can be advantageous for creating diverse analogues by varying the subsequent reaction partners and cyclization strategies. researchgate.net While not directly focused on the trifluoromethyl group, syntheses of other fluorinated cyclohexylamine (B46788) building blocks have demonstrated the power of starting from simple cyclic precursors (like a cyclohexadiene derived from benzonitrile) and introducing functionality through a sequence of reactions, including epoxidations and ring-openings. beilstein-journals.orgnih.gov
Biocatalytic Transformations Towards Amino Alcohols
Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional levels of stereoselectivity and under mild reaction conditions. For the synthesis of chiral amino alcohols, biocatalysis offers a sustainable and efficient alternative to traditional chemical methods.
A range of biocatalysts are available for the synthesis of chiral amines, which are direct precursors to amino alcohols. mdpi.com These include imine reductases, transaminases, and amine dehydrogenases, which catalyze the asymmetric amination of carbonyl compounds. mdpi.comnih.gov
Specifically for trifluoromethylated compounds, engineered enzymes have been developed to address the synthetic challenges. Variants of cytochrome c552 from Hydrogenobacter thermophilus have been engineered to catalyze the enantioselective synthesis of α-trifluoromethyl amino esters via N-H carbene insertion. nih.gov The resulting chiral amino ester can then be chemically reduced, for example with lithium aluminum hydride (LAH), to afford the corresponding β-trifluoromethyl-β-amino alcohol. nih.gov This chemoenzymatic route combines the high enantioselectivity of biocatalysis with robust chemical transformations to access valuable chiral fluorinated products.
Derivatization Protocols in Synthetic Sequences
In the multi-step synthesis of complex molecules like this compound and its analogs, the strategic use of derivatization through protecting groups is crucial. These protecting groups temporarily mask the reactive amino and hydroxyl functionalities, preventing unwanted side reactions and allowing for selective transformations at other parts of the molecule.
A key step in the synthesis of vicinal amino alcohols is the protection of the amine. For instance, the dibenzylamino group has been utilized as an effective protecting group in the synthesis of 2-(dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol isomers. The synthesis commenced with the trifluoromethylation of 2-(dibenzylamino)cyclohexan-1-one using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃). This reaction yielded a mixture of cis- and trans-diastereomers of the protected amino alcohol, which could then be separated.
The choice of protecting group is critical and depends on the reaction conditions of subsequent steps. Common protecting groups for amines and alcohols, and their typical deprotection conditions, are summarized below.
Table 2: Common Protecting Groups for Amino and Hydroxyl Functions
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Amine | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | |
| Carbobenzyloxy | Cbz | Hydrogenolysis, strong acids or bases | |
| Hydroxyl | Silyl (B83357) ethers (e.g., TBDMS) | TBDMS | Fluoride ions (e.g., TBAF) |
| Benzyl ether | Bn | Hydrogenolysis | |
| Acetyl | Ac | Basic or acidic hydrolysis |
Following the desired synthetic transformations, the protecting groups are removed in a deprotection step to unveil the final this compound. For example, a dibenzyl protecting group can be efficiently removed by catalytic hydrogenation.
The strategic application of these derivatization and deprotection protocols is fundamental to the successful synthesis of complex trifluoromethylated amino alcohols, enabling the construction of specific stereoisomers and facilitating the introduction of further chemical diversity.
Stereochemical and Conformational Analysis of 2 Amino 1 Trifluoromethyl Cyclohexan 1 Ol Isomers
Elucidation of Relative and Absolute Stereochemistry
Determining the precise spatial arrangement of atoms is critical for understanding the properties of stereoisomers. For 2-Amino-1-(trifluoromethyl)cyclohexan-1-ol, this involves establishing the relative orientation of the amino, hydroxyl, and trifluoromethyl groups (e.g., cis or trans) and the absolute configuration (R/S) at each chiral center.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and stereochemistry of organic molecules in solution. nih.gov A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides detailed information about the connectivity and spatial relationships of atoms.
¹H NMR Spectroscopy : The chemical shifts and coupling constants (J-values) of the cyclohexane (B81311) ring protons are highly dependent on their orientation (axial or equatorial). For instance, large diaxial coupling constants (³J ≈ 10-13 Hz) are typically observed between adjacent axial protons, while smaller couplings are seen for axial-equatorial or equatorial-equatorial interactions. These patterns help determine the relative stereochemistry of the substituents.
¹³C NMR Spectroscopy : The chemical shift of a carbon atom is sensitive to its electronic environment. The presence of the electron-withdrawing trifluoromethyl group significantly impacts the chemical shift of the adjacent carbon (C1). In related trifluoromethylated alcohols, the carbon bearing the CF3 and OH groups appears as a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹JCF). mdpi.comsemanticscholar.org For example, in similar structures, this carbon signal appears around 78-80 ppm with a C-F coupling constant of approximately 25-28 Hz. mdpi.com
¹⁹F NMR Spectroscopy : This technique is highly sensitive for fluorine-containing compounds. The CF3 group of this compound would give a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift provides information about the local electronic environment. In analogous trifluoromethylated amino alcohols, the ¹⁹F NMR signal for the CF3 group typically appears in the range of -68 to -75 ppm. mdpi.comsemanticscholar.org
Chiral Derivatizing Agents (CDAs) : To determine the absolute configuration of enantiomers, a chiral derivatizing agent can be used to convert the enantiomeric mixture into a pair of diastereomers. mdpi.com These diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for their differentiation and the assignment of absolute configuration. nih.gov
| Nucleus | Spectroscopic Feature | Typical Value/Observation in Analogous Compounds | Information Gained |
|---|---|---|---|
| ¹H NMR | Coupling Constants (³JHH) | ~10-13 Hz for diaxial protons | Relative stereochemistry (axial/equatorial positions) |
| ¹³C NMR | Quartet for C-CF₃ | δ ≈ 78-80 ppm, ¹JCF ≈ 25-28 Hz mdpi.com | Presence and location of the CF₃ group |
| ¹³C NMR | Quartet for CF₃ | δ ≈ 125 ppm, ¹JCF ≈ 288 Hz mdpi.com | Confirmation of the CF₃ group |
| ¹⁹F NMR | Chemical Shift (δ) | -68 to -75 ppm mdpi.comsemanticscholar.org | Electronic environment of the CF₃ group |
While spectroscopic methods are powerful, X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including both relative and absolute stereochemistry. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
For a complex molecule like this compound, X-ray crystallography can unequivocally establish:
The conformation of the cyclohexane ring (e.g., chair, boat).
The axial or equatorial orientation of each substituent.
The relative stereochemistry (cis/trans) of the functional groups.
The absolute configuration at the chiral centers, especially when using anomalous dispersion techniques.
| Crystallographic Parameter | Example Data from an Analogous Compound mdpi.com | Significance |
|---|---|---|
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal; a chiral space group confirms the presence of a single enantiomer |
| Unit Cell Dimensions (Å) | a = 7.8532, b = 15.7765, c = 19.0439 | Defines the size and shape of the repeating unit in the crystal |
| Bond Lengths (e.g., C-F) | Average 1.355 Å | Provides precise measurements of atomic distances |
| Bond Angles (e.g., F-C-F) | Average 103.2° | Provides precise measurements of angles between atoms, confirming geometry |
Conformational Dynamics and Energetics
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. dalalinstitute.com The introduction of bulky and polar substituents, such as in this compound, influences the conformational equilibrium and the energetic landscape of the molecule.
In solution, the cyclohexane ring can undergo conformational inversion (ring-flipping), interconverting between two chair conformations. The substituents can switch between axial and equatorial positions during this process. The preferred conformation is the one that minimizes steric and electronic repulsions.
NMR spectroscopy is the primary tool for studying these dynamics. researchgate.net By analyzing proton-proton coupling constants, the time-averaged orientation of the substituents can be determined. For this compound, the chair conformation where the bulky trifluoromethyl group occupies an equatorial position is generally expected to be more stable. The preference of the amino and hydroxyl groups for equatorial or axial positions will depend on their relative stereochemistry and the potential for intramolecular hydrogen bonding, which can stabilize certain conformations. nih.gov The polarity of the solvent can also significantly influence the conformational equilibrium by solvating polar groups differently. nih.govnih.gov
In the solid state, the molecule is "frozen" in a single, low-energy conformation. X-ray crystallography provides a snapshot of this solid-state structure. researchgate.net Intermolecular forces, particularly hydrogen bonding, play a dominant role in dictating the preferred conformation and the packing of molecules in the crystal lattice.
For this compound, the hydroxyl and amino groups are capable of acting as both hydrogen bond donors and acceptors. This can lead to the formation of extensive intermolecular hydrogen bonding networks, which stabilize the crystal structure and lock the cyclohexane ring into a specific chair conformation. mdpi.com The conformation observed in the solid state represents a deep minimum on the potential energy surface, though it may not be the most populated conformation in solution. researchgate.net
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.orgimperial.ac.uk These effects can influence conformation and reactivity in ways that cannot be explained by sterics alone. baranlab.org The trifluoromethyl group, being one of the most strongly electron-withdrawing groups in organic chemistry, exerts powerful stereoelectronic effects.
Inductive Effect : The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn polarizes the C-C bond connecting the CF3 group to the cyclohexane ring. This strong inductive effect can alter the bond lengths and electron density throughout the ring.
Gauche Effect : A preference for a gauche conformation can be observed when two electronegative groups are on adjacent carbons. While the CF3 group is on the same carbon as the hydroxyl group, its electronic influence extends to the vicinal C-N bond, potentially affecting the torsional angle between the C-OH and C-NH2 bonds.
Pseudo-Anomeric Effects : Studies on related fluorinated cyclohexanes have shown that electronegative groups can induce counter-intuitive axial preferences. st-andrews.ac.uk This arises from stabilizing electrostatic interactions between the electron-deficient axial hydrogens (made more electropositive by the influence of the CF3 group) and the lone pairs of an axial oxygen or nitrogen atom. Such 1,3-diaxial stabilizing interactions could potentially influence the conformational equilibrium of certain isomers of this compound.
Chemical Transformations and Derivatization Reactions of 2 Amino 1 Trifluoromethyl Cyclohexan 1 Ol
Modifications at the Amino Moiety
The primary amino group is a key site for structural modification, allowing for the introduction of various functionalities through protection, deprotection, and substitution reactions.
Amine Protection and Deprotection Strategies
In multistep syntheses, the protection of the nucleophilic amino group is often a critical step to ensure chemoselectivity in subsequent reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its straightforward removal. jk-sci.comfishersci.co.uk The protection of an amino alcohol typically involves reacting the compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF). fishersci.co.uk
Deprotection, or the removal of the Boc group, is generally accomplished under acidic conditions. fishersci.co.uk A common method involves treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comchemspider.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium (B1175870) salt. jk-sci.comyoutube.com Other acidic systems, such as hydrochloric acid in an organic solvent, can also be used. fishersci.co.uk Thermolytic deprotection at high temperatures, sometimes facilitated by solvents like 2,2,2-trifluoroethanol (B45653) (TFE), presents an alternative cleavage strategy. researchgate.net
| Protecting Group | Protection Reagents | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Boc₂O, Base (e.g., TEA, NaOH) | Strong Acid (e.g., TFA, HCl) jk-sci.comfishersci.co.uk |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl), Base | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Base | Base (e.g., Piperidine) |
Formation of N-Substituted Derivatives
The synthesis of N-substituted derivatives is a fundamental strategy for modulating the pharmacological and physicochemical properties of amino compounds.
N-Alkylation: The direct N-alkylation of amino acids and their derivatives can be achieved by reaction with alcohols under catalytic conditions. nih.govrug.nl Ruthenium-based catalysts, for example, can facilitate the coupling of amino acid esters with alcohols, producing water as the only byproduct and often with high retention of stereochemistry. rug.nl Traditional methods, though less atom-economical, include reductive amination with aldehydes or ketones, or substitution reactions with alkyl halides. nih.govmonash.edu For secondary amine formation, sulfonamide protection can be employed, where the increased acidity of the N-H proton allows for selective alkylation. monash.edu
N-Arylation: The formation of an N-aryl bond can be accomplished through various methods, including coupling reactions with aryl halides. A modern approach for the N-arylation of amino acid esters involves using cyclohexanones as the aryl source in a continuous-flow system with a palladium catalyst, which proceeds with minimal racemization. nih.gov This method represents a greener alternative to traditional cross-coupling reactions.
Functional Group Interconversions at the Hydroxyl Moiety
The tertiary hydroxyl group, positioned next to the trifluoromethyl moiety, offers another site for derivatization, primarily through acylation, although its reactivity is influenced by steric hindrance and the electron-withdrawing nature of the adjacent CF₃ group.
Acylation Reactions and Esterification
The hydroxyl group of an amino alcohol can be acylated to form esters. To prevent competitive N-acylation at the more nucleophilic amino group, the amine is typically protected beforehand. nih.gov Chemoselective O-acylation of unprotected hydroxyamino acids can be achieved directly by using acyl halides or anhydrides under strongly acidic conditions, where the amino group is protonated and thus deactivated as a nucleophile. nih.gov Alternatively, coordinating the amino alcohol to a transition metal like copper(II) can direct acylation to the hydroxyl group. nih.gov This method has been shown to be effective for the O-acylation of 1,2-amino alcohol amphiphiles in aqueous media using biochemically relevant acylating agents. nih.gov
| Reaction | Reagents | Key Considerations |
| O-Acylation | Acyl Halide or Anhydride | Requires prior N-protection or strongly acidic conditions to achieve chemoselectivity. nih.gov |
| Metal-Directed O-Acylation | Acylating Agent (e.g., Acyl-CoA), Cu(II) | Allows for selective O-acylation in aqueous media at neutral or slightly acidic pH. nih.gov |
Oxidation and Reduction Pathways of the Alcohol
Oxidation: The oxidation of tertiary alcohols is generally challenging and often requires harsh conditions that can lead to C-C bond cleavage. However, the oxidation of secondary α-trifluoromethyl alcohols to the corresponding trifluoromethyl ketones is a well-established transformation. bohrium.comresearchgate.net These reactions can be performed using a nitroxide catalyst (like ACT) with a terminal oxidant such as potassium persulfate. bohrium.comresearchgate.net This methodology is effective for aromatic and heteroaromatic α-trifluoromethyl alcohols. bohrium.com While direct oxidation of the tertiary alcohol in 2-amino-1-(trifluoromethyl)cyclohexan-1-ol is not straightforward, related transformations, such as the oxidation of the corresponding N-protected β-amino alcohol, could potentially lead to an α-amino ketone. nih.govuzh.ch
Reduction: The reduction of a tertiary alcohol, or deoxygenation, is not a typical transformation. However, specific methods exist for the deoxygenative functionalization of alcohols. For instance, a copper metallaphotoredox-mediated process allows for the direct deoxygenative trifluoromethylation of alcohols, though this converts the hydroxyl group into another trifluoromethyl group rather than reducing it. nih.govnih.gov The reduction of the corresponding ketone, 2-amino-1-(trifluoromethyl)cyclohexanone, would be a viable route to diastereomeric mixtures of the parent alcohol. nih.govuzh.ch The reduction of α-aminoalkyl trifluoromethyl ketones with reagents like sodium borohydride (B1222165) (NaBH₄) is a common method for synthesizing β-amino-α-trifluoromethyl alcohols. nih.govuzh.ch
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability and strong electron-withdrawing character, which significantly influences the reactivity of the parent molecule. Transformations involving the C-F bonds of a CF₃ group are typically difficult and require specific reagents or conditions.
Reactions such as reductive defluorination can convert a trifluoromethyl group into a difluoroenol silyl (B83357) ether. This has been demonstrated for trifluoromethyl ketones using electroreductive methods in the presence of a silicon source like trimethylsilyl (B98337) chloride (TMSCl). acs.org This process involves the introduction of two electrons into the π-system adjacent to the CF₃ group, which induces the elimination of a fluoride (B91410) ion. acs.org Photoredox catalysis offers another modern approach for the defluorinative alkylation of α-trifluoromethyl alkenes, suggesting that radical pathways can be harnessed to modify the CF₃ group under milder conditions. ulsan.ac.kr While direct transformation of the CF₃ group on the saturated cyclohexyl ring of this compound is not well-documented, these examples from related systems indicate that such modifications are synthetically accessible, albeit challenging. rsc.org
Computational Chemistry Investigations
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Amino-1-(trifluoromethyl)cyclohexan-1-ol. These methods provide a detailed picture of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional structure. The process of structural optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
The optimized geometry of this compound would reveal the preferred conformation of the cyclohexane (B81311) ring, which is typically a chair conformation to minimize steric strain. pressbooks.pub The positions of the amino, hydroxyl, and trifluoromethyl groups on the ring would also be determined, providing insights into intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| C-C Bond Length (cyclohexane ring) | 1.53 - 1.55 Å | Standard single bond length in a saturated ring system. |
| C-N Bond Length | 1.46 - 1.48 Å | Typical for an amine group attached to a carbon atom. |
| C-O Bond Length | 1.42 - 1.44 Å | Characteristic of a hydroxyl group on a tertiary carbon. |
| C-CF3 Bond Length | 1.48 - 1.52 Å | Reflects the strong bond between the carbon and the trifluoromethyl group. |
| C-C-C Bond Angle (cyclohexane ring) | ~111° | Indicative of a chair conformation, close to the ideal tetrahedral angle. |
The electronic properties of this compound, such as the distribution of electron density and the energies of molecular orbitals, can be elucidated through DFT calculations. The introduction of a trifluoromethyl group, a strong electron-withdrawing group, is expected to significantly influence these properties.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. In fluorinated amino acids, the presence of fluorine can alter these electronic properties, impacting their biological activity.
The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.
| Property | Predicted Characteristic | Implication |
|---|---|---|
| HOMO Energy | Relatively low | Reduced electron-donating ability due to the trifluoromethyl group. |
| LUMO Energy | Relatively low | Enhanced electron-accepting ability. |
| HOMO-LUMO Gap | Moderate to large | Good chemical stability. |
| Dipole Moment | Significant | Polar nature of the molecule due to electronegative atoms. |
Molecular Dynamics and Conformation Searching
While DFT provides a static picture of the molecule's most stable state, molecular dynamics (MD) simulations offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of their behavior in different environments, such as in solution.
For this compound, MD simulations can be used to explore its conformational landscape. The cyclohexane ring can exist in various conformations, including the chair, boat, and twist-boat forms. pressbooks.pub MD simulations can reveal the relative energies of these conformers and the energy barriers for interconversion between them. This is crucial for understanding how the molecule's shape can change and which conformations are most likely to be present under different conditions.
Conformation searching algorithms are often used in conjunction with MD to systematically explore the possible spatial arrangements of a molecule. sapub.org These methods can identify a range of low-energy conformers, which can then be further analyzed using higher-level computational methods like DFT. For peptides containing α-trifluoromethyl α,α-disubstituted α-amino acids, conformational analysis has revealed preferences for specific secondary structures like helices. nii.ac.jp
In Silico Prediction of Stereochemical Outcomes
The synthesis of this compound can lead to multiple stereoisomers due to the presence of chiral centers. Computational methods can be employed to predict the stereochemical outcome of reactions, providing valuable guidance for synthetic chemists.
By modeling the transition states of the reactions involved in the synthesis, it is possible to calculate their relative energies. The transition state with the lowest energy will correspond to the major product, allowing for the prediction of the most likely stereoisomer to be formed. This approach can save significant time and resources in the laboratory by focusing efforts on the most promising synthetic routes. For instance, computational studies have been instrumental in understanding and predicting the stereoselectivity of various organic reactions.
Computational Approaches for Scaffold Analysis
The cyclohexane ring in this compound serves as a molecular scaffold, which is the core structure of the molecule. Computational scaffold analysis is a key aspect of medicinal chemistry and drug design, as it helps in understanding the structure-activity relationships of a series of compounds. nih.gov
By analyzing the scaffold of this compound, researchers can identify key structural features that may be important for its biological activity. Computational tools can be used to compare this scaffold with those of known bioactive molecules, suggesting potential biological targets. Furthermore, scaffold hopping, a computational technique, can be used to design new molecules with different core structures but similar biological activities by preserving the key pharmacophoric features. The cyclohexane scaffold is a common motif in many biologically active compounds, and its conformational properties are crucial for its interaction with biological targets. researchgate.net
Applications in Asymmetric Catalysis
Role as Chiral Ligands in Metal-Catalyzed Reactions
There is no available scientific literature detailing the use of 2-Amino-1-(trifluoromethyl)cyclohexan-1-ol as a chiral ligand in metal-catalyzed reactions.
Design and Synthesis of Ligand Systems Incorporating the Amino Alcohol Motif
No published studies were found that describe the design and synthesis of specific ligand systems derived from this compound for the purpose of asymmetric catalysis.
Performance in Enantioselective Transformations (e.g., Michael Addition, Alkylation Reactions)
There are no documented reports on the performance of ligands based on this compound in key enantioselective transformations such as Michael additions or alkylation reactions. Consequently, no performance data, such as yields or enantiomeric excess values, can be presented.
Function as Organocatalysts
No research could be located that investigates the function of this compound as a standalone organocatalyst.
Utilization in Asymmetric One-Pot and Cascade Reactions
There is no evidence in published research of this compound or its derivatives being utilized as catalysts in asymmetric one-pot or cascade reactions.
Mechanistic Insights into Chiral Induction and Stereocontrol in Catalytic Cycles
Due to the absence of studies on its catalytic applications, there are no mechanistic investigations into the methods of chiral induction and stereocontrol that would be employed by this compound in a catalytic cycle.
Application As Molecular Scaffolds in Chemical and Medicinal Research
Scaffold Identification and Classification within Chemical Libraries
In the realm of drug discovery and chemical biology, molecular scaffolds form the core structures upon which new compounds are designed. The identification of novel and effective scaffolds is a critical step in developing new therapeutic agents. The 2-amino-1-(trifluoromethyl)cyclohexan-1-ol framework is classified as a privileged scaffold due to the advantageous properties conferred by its constituent parts. bohrium.com
The trifluoromethyl group is a key feature, known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.com The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. mdpi.comrsc.org This increased stability is a highly desirable trait in drug candidates. Furthermore, the lipophilicity imparted by the CF3 group can enhance a molecule's ability to cross cellular membranes, which is crucial for reaching intracellular targets. mdpi.com
The cyclohexylamine (B46788) portion of the scaffold provides a rigid, non-aromatic core, which offers a distinct three-dimensional geometry compared to more common flat, aromatic ring systems. nih.govbeilstein-journals.org This three-dimensionality can lead to higher binding specificity and potency. Fluorinated cyclohexanes are increasingly recognized as valuable building blocks in discovery chemistry programs for their ability to create facially polarized rings, influencing molecular interactions. nih.govbeilstein-journals.org The presence of both an amino and a hydroxyl group provides convenient points for chemical modification, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries. mdpi.com
Within chemical libraries, this scaffold would be classified among fluorinated aliphatic amino alcohols. Its unique combination of features makes it a high-value starting point for programs targeting a wide range of diseases, from inflammatory conditions to neurological disorders. chemimpex.comnih.gov
Strategies for Scaffold Hopping and Analog Design
Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known active molecule but possess improved properties, such as better pharmacokinetics or a more favorable intellectual property position. nih.govbhsai.org Starting from the this compound core, several scaffold hopping strategies can be employed for analog design.
One common approach is heterocycle replacement , where the central carbocyclic ring is replaced with a heterocyclic one. nih.govresearchgate.net For instance, the cyclohexane (B81311) ring could be replaced with a piperidine (B6355638) or tetrahydropyran (B127337) ring. This modification maintains the three-dimensional character while introducing heteroatoms that can act as hydrogen bond acceptors or donors, potentially improving solubility and altering binding interactions with the target protein.
Another strategy involves ring opening or closure . nih.gov While less common for a saturated ring like cyclohexane, analogs could be designed from acyclic precursors that mimic the spatial arrangement of the functional groups on the cyclohexane scaffold. Conversely, side chains could be cyclized to create fused or spirocyclic systems, further rigidifying the structure and exploring new regions of chemical space.
Topology-based hopping focuses on preserving the three-dimensional arrangement of key pharmacophoric features (the amine, hydroxyl, and trifluoromethyl groups) while using a completely different core structure. nih.govbhsai.org Computational tools can be used to search virtual libraries for different scaffolds that can present these functional groups in a similar spatial orientation to the original active compound.
These strategies allow chemists to move away from a parent structure that may have inherent liabilities (e.g., poor metabolic stability at a different site on the molecule) while retaining the key interactions necessary for biological activity. rsc.orgresearchgate.net
| Scaffold Hopping Strategy | Description | Potential Outcome for Analogs |
|---|---|---|
| Heterocycle Replacement | Replacing the cyclohexane core with a heterocyclic ring system (e.g., piperidine, tetrahydropyran). nih.govresearchgate.net | Improved solubility, altered binding modes, new intellectual property. |
| Ring System Modification | Altering the ring size (e.g., to cyclopentane (B165970) or cycloheptane) or introducing unsaturation. | Changes in conformational flexibility and vector positioning of substituents. |
| Topology-Based Hopping | Using a computationally different core that maintains the 3D orientation of key functional groups. bhsai.org | Discovery of entirely new chemotypes with potentially superior properties. |
Building Block Utility for Synthesis of Complex Molecules
The this compound structure is not only a valuable scaffold itself but also serves as a versatile building block for the synthesis of more complex molecules. chemimpex.com Trifluoromethylated β-amino alcohols are highly sought-after intermediates in organic synthesis due to their prevalence in biologically active compounds. nih.govpismin.com
The synthesis of the building block itself can be achieved through several methods. A common approach is the nucleophilic trifluoromethylation of α-amino ketones or aldehydes using reagents like (trifluoromethyl)trimethylsilane (B129416) (the Ruppert-Prakash reagent). nih.govmdpi.comnih.gov For example, the corresponding 2-aminocyclohexanone (B1594113) could be treated with TMSCF3 to generate the desired tertiary alcohol. The stereochemical outcome of such reactions can often be controlled, allowing for the synthesis of specific diastereomers. nih.gov
Once obtained, this building block offers multiple reaction sites for elaboration:
The Amino Group: Can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. This is a common handle for modifying a molecule's properties or linking it to other fragments.
The Hydroxyl Group: Can be etherified, esterified, or used as a directing group in subsequent reactions.
The Cyclohexane Ring: Can be further functionalized through C-H activation or other methods, although this is generally more challenging.
The presence of the trifluoromethyl group can also influence the reactivity of the adjacent functional groups. Its strong electron-withdrawing nature can affect the pKa of the amine and the reactivity of the hydroxyl group. Chiral α-trifluoromethyl-β-amino alcohols have been shown to be effective in improving stereoselectivity in certain asymmetric reactions. researchgate.net This makes the compound a useful chiral auxiliary or ligand in addition to its role as a structural component of a final target molecule. researchgate.net
| Synthetic Approach to β-Amino-α-Trifluoromethyl Alcohols | Precursor | Key Reagent/Reaction | Reference |
|---|---|---|---|
| Nucleophilic Trifluoromethylation | α-Amino Aldehyde | (Trifluoromethyl)trimethylsilane (TMS-CF3) | nih.gov |
| Reduction of Ketones | α-Aminoalkyl Trifluoromethyl Ketone | Reducing agents (e.g., NaBH4) | nih.gov |
| From Cyanohydrins | Hexafluoroacetone Cyanohydrin | Reduction with LiAlH4 | nih.gov |
Structure-Activity Relationship (SAR) Explorations of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov For derivatives of this compound, SAR exploration would systematically modify different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.
Key areas for modification include:
The Amino Group (NH2): This is often a primary focus. Converting the primary amine to secondary or tertiary amines by adding various alkyl or aryl substituents can explore new binding pockets and modulate properties like lipophilicity and basicity. Acylation to form amides is another common modification.
The Cyclohexane Ring: The stereochemistry of the amino and hydroxyl groups (cis/trans isomers) can have a profound impact on how the molecule fits into a binding site. acs.org Introducing substituents onto the cyclohexane ring can probe for additional interactions with the target and can also block sites of potential metabolism.
The Trifluoromethyl Group (CF3): While the CF3 group itself is often critical for activity, its position can be varied. Moving it to other positions on the ring would create new analogs. In some cases, it might be replaced with other electron-withdrawing groups to fine-tune electronic properties. The chirality at the carbon bearing the CF3 group is also a critical factor for potency. acs.org
For example, in the development of Kv7 channel openers, it was found that the introduction of a trifluoromethyl group at a benzylic position improved biological activity, and that the (R)-enantiomer was significantly more active than the (S)-enantiomer, highlighting the importance of stereochemistry in SAR. acs.org Similarly, studies on other cyclohexanol (B46403) derivatives have shown that lipophilicity (logP) is a key driver of activity, a parameter that can be systematically adjusted by modifying substituents on the amine and the ring. nih.gov
| Modification Site | Type of Modification | Potential Impact on Activity/Properties |
|---|---|---|
| Amino Group | Alkylation (Primary → Secondary/Tertiary), Acylation (→ Amide) | Modulate basicity, lipophilicity, and hydrogen bonding capacity; explore new binding pockets. mdpi.com |
| Hydroxyl Group | Etherification, Esterification | Alter hydrogen bonding potential, act as a prodrug, modify solubility. |
| Cyclohexane Ring | Change stereochemistry (cis/trans), add substituents | Optimize fit in binding pocket, block metabolic hotspots, alter conformation. acs.org |
| Trifluoromethyl Group | Positional Isomerism, Replacement with other EWGs | Fine-tune electronic properties, explore different regions of the binding site. mdpi.com |
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.5–2.5 ppm (cyclohexane protons), δ 3.0–3.5 ppm (amine protons), and absence of ketone signals confirm reduction.
- ¹⁹F NMR : A singlet near δ −60 to −70 ppm confirms the CF₃ group .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) at m/z 196.21 (C₇H₁₀F₃NO) and fragmentation patterns validate the structure.
- HPLC : Purity >95% with C18 columns (acetonitrile/water mobile phase) .
How does stereochemistry impact the biological activity and synthetic pathways of this compound?
Advanced Research Question
The compound’s cis/trans isomerism (due to cyclohexane chair conformations) affects:
- Biological activity : cis-isomers show higher affinity for TRPA1 channels (antinociceptive activity) due to spatial alignment of amino and CF₃ groups .
- Synthetic challenges : Diastereomers require chiral resolution (e.g., chiral HPLC or enzymatic kinetic resolution) .
Case Study : In TRPA1 antagonism assays, cis-isomers reduced mechanical hyperalgesia in rats by 40% at 10 mg/kg, while trans-isomers were inactive .
How can researchers resolve contradictions in solvent-dependent reactivity data for this compound?
Advanced Research Question
Contradictory reactivity (e.g., nucleophilic substitution rates in THF vs. DMF) can arise from:
- Solvent polarity : THF stabilizes transition states differently than polar aprotic solvents.
- Acid/base conditions : pH-sensitive amino group protonation alters reactivity.
Methodological approach : - Control experiments : Repeat reactions in anhydrous solvents with controlled pH (e.g., buffer systems).
- Computational modeling : DFT calculations to map solvent effects on reaction pathways .
What structural analogs of this compound exhibit enhanced pharmacological profiles?
Intermediate Research Question
Analog modifications and their effects:
| Analog | Modification | Pharmacological Impact |
|---|---|---|
| 4-Amino-1-(CF₃)cyclohexanol | Axial amino group | Lower metabolic stability |
| 3,3-Dimethyl-1-(CF₃)cyclohexanol | Methyl groups at C3 | Increased lipophilicity (LogP +0.5) |
| cis-3-Amino-1-(CF₃)cyclobutanol | Smaller ring | Reduced TRPA1 affinity |
| Key insight : The cyclohexanol scaffold with equatorial CF₃ and amino groups maximizes target engagement . |
What mechanistic role does the trifluoromethyl group play in enhancing target binding?
Advanced Research Question
The CF₃ group contributes via:
- Lipophilicity : Increases membrane permeability (cLogP ~1.2).
- Electron-withdrawing effects : Stabilizes charge-transfer interactions with receptor residues (e.g., TRPA1 Cys621) .
- Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes.
Experimental validation : - SAR studies : Trifluoromethyl deletion reduces IC₅₀ by 10-fold in enzyme assays.
- X-ray crystallography : CF₃ forms van der Waals contacts in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
